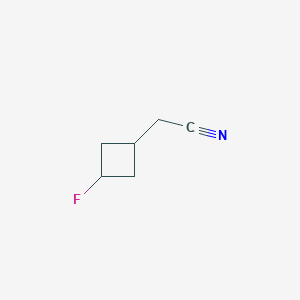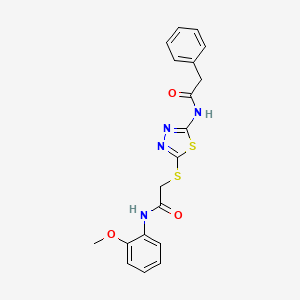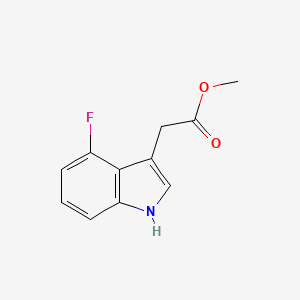
2-(Quinolin-8-yloxy)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Quinolin-8-yloxy)acetic acid hydrochloride” is a chemical compound with the empirical formula C11H9NO3 . It is also known as “(quinolin-8-yloxy)-acetic acid” and has a molecular weight of 203.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 210-212 degrees Celsius .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, highlight the utility of these compounds in understanding molecular conformations and vibrational properties. The use of infrared and Raman spectroscopies, along with nuclear magnetic resonance (NMR) and density functional theory (DFT), allows for detailed characterization of such molecules. These analyses reveal insights into the molecular structure, electronic delocalization, and vibrational wavenumbers, which are crucial for designing molecules with desired properties (Romano et al., 2012).
Antimicrobial Activity
Another significant application of these compounds is in the development of antimicrobial agents. For instance, succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates have demonstrated notable antibacterial and antifungal activities, indicating their potential as bases for new antimicrobial therapies (Ahmed et al., 2006).
Antiviral Properties
Compounds derived from 2-(Quinolin-8-yloxy)acetic acid have been found to be potent allosteric inhibitors of HIV-1 integrase, blocking multiple steps of HIV-1 integration. This suggests their potential application in antiretroviral therapies, offering a new approach to HIV treatment by targeting the integrase-LEDGF interaction and viral DNA integration processes (Kessl et al., 2012).
Antituberculosis Activity
Research on 2-(Quinolin-4-yloxy)acetamides has shown these compounds to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Their activity, combined with low toxicity to mammalian cells, underscores their potential in developing novel treatments for tuberculosis. These findings are critical given the global challenge of managing tuberculosis, especially drug-resistant strains (Pissinate et al., 2016).
Chemical Sensing
Quinoline derivatives have been applied in chemical sensing, such as the development of fluorescent sensors for metal ions. This application is particularly relevant in environmental monitoring and biochemistry, where selective and sensitive detection of ions like cadmium and zinc is essential. For instance, a quinoline-platform-based sensor demonstrates high selectivity and sensitivity for detecting Cd(2+) ions, distinguishing them from Zn(2+) through different sensing mechanisms. This showcases the versatility of quinoline derivatives in designing sensitive and selective sensors for environmental and biomedical applications (Zhou et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-quinolin-8-yloxyacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.ClH/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;/h1-6H,7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKRGYYIBSNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)
![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)
![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)





![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)
![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)
